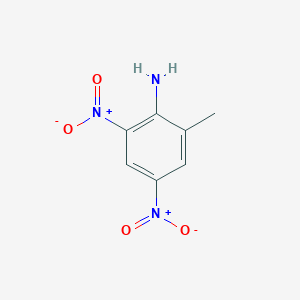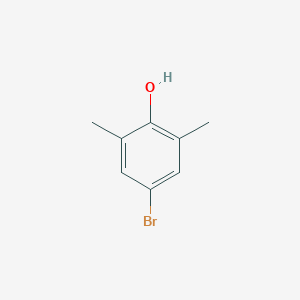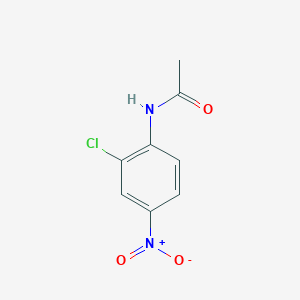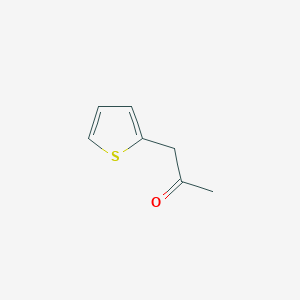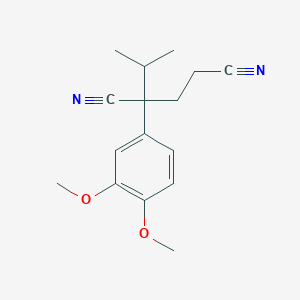
2-(3,4-Dimethoxyphenyl)-2-isopropylpentanedinitrile
Vue d'ensemble
Description
2-(3,4-Dimethoxyphenyl)-2-isopropylpentanedinitrile (2-DIPPN) is a synthetic organic compound with a wide range of applications in scientific research. It is a liquid at room temperature and has a molecular weight of 224.27 g/mol. 2-DIPPN is a useful building block for the synthesis of a variety of compounds, and has been used in a variety of fields including synthetic organic chemistry, materials science, and biochemistry.
Applications De Recherche Scientifique
Organic Synthesis and Catalysis
The compound is utilized in the development of new catalytic protocols for the synthesis of organic compounds. It serves as a precursor in the Michael addition of N-heterocycles to chalcones, a reaction that is significant for creating bioactive compounds with potential therapeutic applications .
Pharmaceutical Intermediates
“2-(3,4-Dimethoxyphenyl)-2-isopropylpentanedinitrile” is employed as an intermediate in the synthesis of muscle relaxants such as papaverine. This application underscores its importance in the pharmaceutical industry, where intermediates play a crucial role in the production of active pharmaceutical ingredients .
Bioactive Compound Synthesis
This chemical serves as a building block in the synthesis of triazole derivatives, which are known for a variety of biological effects. Its structural characteristics facilitate binding with target molecules, making it a valuable component in the creation of new bioactive molecules .
Green Chemistry
The compound is involved in synthetic reactions that have good green metrics, indicating a sustainable approach to chemical synthesis. This aligns with the growing emphasis on environmentally friendly practices in scientific research .
Fungicide, Bactericide, and Herbicide Formulations
Derivatives of “2-(3,4-Dimethoxyphenyl)-2-isopropylpentanedinitrile” have been described as efficient components in the formulations of fungicides, bactericides, and herbicides. This highlights its application in agriculture and pest control .
Modified Diterpene Synthesis
The compound is used in the preparation of modified diterpenes like nimbidiol, which relies on a sulfenium ion promoted polyene cyclization. This application is particularly relevant in the field of natural product synthesis and medicinal chemistry .
Propriétés
IUPAC Name |
2-(3,4-dimethoxyphenyl)-2-propan-2-ylpentanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-12(2)16(11-18,8-5-9-17)13-6-7-14(19-3)15(10-13)20-4/h6-7,10,12H,5,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSTPHKRGPMBLJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCC#N)(C#N)C1=CC(=C(C=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10545391 | |
| Record name | 2-(3,4-Dimethoxyphenyl)-2-(propan-2-yl)pentanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10545391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethoxyphenyl)-2-isopropylpentanedinitrile | |
CAS RN |
102201-30-9 | |
| Record name | 2-(3,4-Dimethoxyphenyl)-2-(propan-2-yl)pentanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10545391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


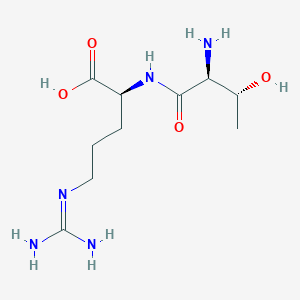




![N-[3-(Benzyloxy)phenyl]acetamide](/img/structure/B182376.png)
